N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide: is an organic compound that belongs to the class of benzamides This compound features a benzamide group attached to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically begins with 5,6,7,8-tetrahydronaphthalen-1-amine and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic aromatic substitution reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Building Block: N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- 1-Naphthalenamine, 5,6,7,8-tetrahydro-
Comparison:
- Structural Differences: While N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide contains a benzamide group, similar compounds may have different functional groups such as acetamide or boronic acid.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its structural properties and reactivity. For example, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is commonly used in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.
Properties
CAS No. |
79005-34-8 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H17NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-3,6,8-10,12H,4-5,7,11H2,(H,18,19) |
InChI Key |
SUZXMBFTNDPBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.